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Compound of Interest

Compound Name: 3-Nitroisonicotinonitrile

CAS No.: 103698-09-5

Cat. No.: B025727

Get Quote

Technical Deep Dive: 3-Nitroisonicotinonitrile
Executive Summary & Chemical Identity
3-Nitroisonicotinonitrile is a highly functionalized pyridine derivative characterized by the

presence of two strong electron-withdrawing groups (nitro and cyano) on an electron-deficient

aromatic ring. This unique electronic architecture makes it an aggressive electrophile, serving

as a "linchpin" scaffold in the synthesis of pyrido[3,4-d]pyrimidines and related bicyclic systems

found in PI3K, mTOR, and EGFR inhibitors.
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Property Detail

IUPAC Name 3-Nitro-4-pyridinecarbonitrile

Common Synonyms
3-Nitro-4-cyanopyridine; 3-Nitroisonicotinic acid

nitrile

CAS Number 103698-09-5

Molecular Formula

Molecular Weight 149.11 g/mol

SMILES C1=C(C(=CC=N1)[O-])C#N

Appearance Yellow crystalline powder

Structural Analysis & Electronic Properties
The reactivity of 3-nitroisonicotinonitrile is defined by the synergistic electron-withdrawing

effects of the pyridine nitrogen, the nitro group (

), and the nitrile group (

).

Electronic Distribution
Pyridine Ring: Naturally electron-deficient due to the electronegative nitrogen atom (

).

C4 Position (Nitrile): The cyano group exerts a strong inductive (

) and mesomeric (

) effect, further depleting electron density from the ring.

C3 Position (Nitro): The nitro group is a potent electron-withdrawing group (EWG), creating a

localized positive potential.
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Resulting Electrophilicity: The combined effect renders the C2 and C6 positions highly

susceptible to nucleophilic attack (Nucleophilic Aromatic Substitution,

), while the nitro group itself can act as a leaving group under specific conditions (e.g., with
hard nucleophiles like methoxide).

Functional Group Interplay
Ortho-Effect: The proximity of the nitro and nitrile groups (positions 3 and 4) allows for rapid

cyclization reactions upon reduction. For example, reducing the nitro group to an amine (

) places a nucleophile (

) adjacent to an electrophile (

), facilitating the formation of fused rings like pyrido[3,4-d]pyrimidines.

Synthesis Pathways
The synthesis of 3-nitroisonicotinonitrile typically avoids direct nitration of isonicotinonitrile

due to the severe deactivation of the pyridine ring. Instead, it proceeds via functionalization of

activated precursors.

Primary Industrial Route: The Chloropyridine Pathway
This robust method utilizes 4-hydroxypyridine as a starting material, leveraging the activating

nature of the hydroxyl group for initial nitration.

Nitration: 4-Hydroxypyridine is nitrated using fuming nitric acid/sulfuric acid to yield 3-nitro-4-

hydroxypyridine.

Chlorination: The hydroxyl group is converted to a chloride using phosphorus oxychloride (

), yielding 4-chloro-3-nitropyridine.

Cyanation (

): The labile chlorine atom is displaced by a cyanide source (e.g., CuCN or KCN/18-crown-6)
to form 3-nitroisonicotinonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b025727/docs?utm_src=pdf-body#3-nitroisonicotinonitrile-structure-and-functional-groups
https://www.benchchem.com/product/b025727/docs?utm_src=pdf-body#3-nitroisonicotinonitrile-structure-and-functional-groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Hydroxypyridine 3-Nitro-4-hydroxypyridine
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POCl3
(Chlorination) 3-Nitroisonicotinonitrile

CuCN, DMF
(Rosenmund-von Braun)
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Figure 1: Step-wise synthesis of 3-Nitroisonicotinonitrile from 4-Hydroxypyridine.

Functional Group Reactivity & Applications
The molecule acts as a "masked" bicyclic scaffold. Its primary utility lies in its transformation

into 3-aminoisonicotinonitrile, a gateway to kinase inhibitors.

A. Reduction to 3-Aminoisonicotinonitrile
The selective reduction of the nitro group (

) to an amine (

) while preserving the nitrile (

) is the most critical reaction.

Reagents: Iron powder/Acetic acid, Stannous chloride (

), or catalytic hydrogenation (

) under controlled conditions.

Outcome: Yields 3-aminoisonicotinonitrile.

B. Cyclization to Pyrido[3,4-d]pyrimidines
Once reduced to 3-aminoisonicotinonitrile, the molecule reacts with formamide, urea, or

amidines to close the pyrimidine ring.

Mechanism: The exocyclic amine attacks the carbonyl of the reagent (e.g., formamide),

followed by an intramolecular attack of the resulting intermediate on the nitrile carbon.
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Drug Relevance: This scaffold is the core of several PI3K and EGFR inhibitors (e.g., analogs

of Idelalisib or Copanlisib precursors).

3-Nitroisonicotinonitrile

3-Aminoisonicotinonitrile

Selective Reduction
(Fe/AcOH or H2/Pd)

Pyrido[3,4-d]pyrimidine
(Kinase Inhibitor Core)

Cyclization
(Formamide/Heat)

Click to download full resolution via product page

Figure 2: Transformation of 3-Nitroisonicotinonitrile into the pharmacologically active pyrido-

pyrimidine scaffold.

C. Nucleophilic Aromatic Substitution ( )
The C2 and C6 positions are highly electrophilic.

Reaction: Attack by alkoxides, amines, or thiols.

Utility: Allows for late-stage diversification of the scaffold before cyclization.

Experimental Protocol: Reduction to 3-
Aminoisonicotinonitrile
Standard Operating Procedure (SOP) for Lab-Scale Reduction.

Objective: Selective reduction of
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without hydrolyzing

.

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux

condenser, and thermometer.

Charge: Add 3-nitroisonicotinonitrile (10 mmol, 1.49 g) and Ethanol (50 mL).

Catalyst Addition: Add Iron powder (50 mmol, 2.8 g, 325 mesh) and Ammonium Chloride (5

mmol, 0.27 g) dissolved in water (10 mL).

Reaction: Heat to reflux (

) with vigorous stirring for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

Workup:

Filter the hot mixture through a Celite pad to remove iron residues.

Wash the pad with hot ethanol.

Concentrate the filtrate under reduced pressure.

Extract the residue with Ethyl Acetate (

).

Dry over

and evaporate to yield the yellow solid product.

Validation: Confirm structure via

(Appearance of broad

singlet at ~6.0–7.0 ppm).
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Toxicology: Like many nitro-aromatics and nitriles, this compound is likely toxic if swallowed

and a skin irritant. It may release cyanide ions upon metabolic breakdown or combustion.

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place (

), away from strong reducing agents and bases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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